molecular formula C4H8Cl2 B165168 1,4-Dichlorobutane-d8 CAS No. 83547-96-0

1,4-Dichlorobutane-d8

Cat. No.: B165168
CAS No.: 83547-96-0
M. Wt: 135.06 g/mol
InChI Key: KJDRSWPQXHESDQ-SVYQBANQSA-N
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Description

1,4-Dichlorobutane-d8 is a deuterated form of 1,4-dichlorobutane, a chemical compound with the molecular formula ClCD2(CD2)2CD2Cl. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. It is commonly used as a reagent in organic synthesis and as a starting material for the production of other chemicals .

Safety and Hazards

1,4-Dichlorobutane-d8 is highly flammable . It may be fatal if swallowed and enters airways . It is harmful to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichlorobutane-d8 can be synthesized through the deuteration of 1,4-dichlorobutane. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated reagents and solvents to ensure high isotopic purity. The process is carefully controlled to achieve a high yield and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichlorobutane-d8 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

1,4-dichloro-1,1,2,2,3,3,4,4-octadeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDRSWPQXHESDQ-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,4-dichlorobutane-d8 is a colorless liquid. May have sweet smell. Insoluble in water.
Record name 1,4-DICHLOROBUTANE-D8
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20150
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

83547-96-0
Record name 1,4-DICHLOROBUTANE-D8
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20150
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butane-1,1,2,2,3,3,4,4-d8, 1,4-dichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 83547-96-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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